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molecular formula C8H16F3NO2 B8326509 (2,2-Diethoxyethyl)-(2,2,2-trifluoroethyl)amine

(2,2-Diethoxyethyl)-(2,2,2-trifluoroethyl)amine

Cat. No. B8326509
M. Wt: 215.21 g/mol
InChI Key: SVEYVYBUATYXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652007B2

Procedure details

A solution of 1 g (7.5 mmol) of 1-amino-2,2-diethoxyethane, 1.26 g (7.9 mmol) of trifluoroacetaldehyde ethyl hemiacetal and 1 pellet of NaOH in 15 ml of toluene was heated at 110° C. with a Dean-Stark trap for 3 hours. The mixture was heated at 125° C. for a further 3 hours. The reaction mixture was left to stand until it had cooled to room temperature and was concentrated in vacuo. The residue was diluted with 25 ml of methanol, and 1.13 g (30 mmol) of sodium borohydride were added. The reaction mixture was then heated to 70° C. and stirred overnight, concentrated in vacuo and partitioned between water and ethyl acetate. The organic phase was isolated, dried (MgSO4) and concentrated in vacuo. 740 mg of the desired amine were obtained as a clear oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6].C(O[CH:13](O)[C:14]([F:17])([F:16])[F:15])C.[OH-].[Na+].[BH4-].[Na+]>C1(C)C=CC=CC=1.CO>[CH2:5]([O:4][CH:3]([O:7][CH2:8][CH3:9])[CH2:2][NH:1][CH2:13][C:14]([F:17])([F:16])[F:15])[CH3:6] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NCC(OCC)OCC
Name
Quantity
1.26 g
Type
reactant
Smiles
C(C)OC(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.13 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
had cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 70° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CNCC(F)(F)F)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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